molecular formula C5H14ClN5O B605351 Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride CAS No. 192511-71-0

Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride

Cat. No. B605351
CAS RN: 192511-71-0
M. Wt: 195.65
InChI Key: CMCWIHQJEQYHPX-UHFFFAOYSA-N
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Description

ALT-946 HCl is an inhibitor of advanced glycation that has been shown to improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat.

Scientific Research Applications

1. Synthesis and Biological Evaluation

A study conducted by Barlow et al. (1991) focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They explored the impact of different N-acyl, N-alkyl, and amino functions on the biological activity as opioid kappa agonists, discovering potent compounds with significant biological effects.

2. Anticancer Drug Synthesis and Molecular Docking

Sharma et al. (2018) Sharma et al., 2018 synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the mentioned Acetamide, and studied its structure and anticancer properties. The study involved molecular docking analysis targeting the VEGFr receptor, suggesting potential applications in cancer treatment.

3. Structural Analysis of Amide Derivatives

Kalita and Baruah (2010) Kalita & Baruah, 2010 examined the structure of stretched amides related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. Their work highlighted the unique spatial orientations and geometries these compounds can adopt, contributing to our understanding of their interactions at a molecular level.

4. Chemoselective Acetylation in Antimalarial Drug Synthesis

Magadum and Yadav (2018) Magadum & Yadav, 2018 researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrates a significant application in pharmaceutical chemistry, particularly in the synthesis of essential medications.

5. Comparative Metabolism in Herbicides

Coleman et al. (2000) Coleman et al., 2000 investigated the metabolism of chloroacetamide herbicides, closely related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. The study's insights into the metabolic pathways of these herbicides in human and rat liver microsomes are crucial for understanding their environmental and health impacts.

6. Versatile Electrophore Reagent for Organic Analysis

Lu and Giese (2000) Lu & Giese, 2000 synthesized and characterized AMACE1, a compound related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They demonstrated its utility as an electrophore reagent in trace organic analysis, highlighting its potential for detailed and sensitive analytical applications.

properties

CAS RN

192511-71-0

Molecular Formula

C5H14ClN5O

Molecular Weight

195.65

IUPAC Name

Acetamide, N-(2-((hydrazinyliminomethyl)amino)ethyl)-, hydrochloride (1:1)

InChI

1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H

InChI Key

CMCWIHQJEQYHPX-UHFFFAOYSA-N

SMILES

CC(=O)NCCN/C=N/NN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ALT-946 HCl, ALT946 HCl, ALT 946 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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